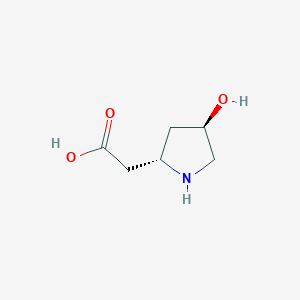

L-beta-hydroxyproline

Description

Contextualization within the Hydroxyproline (B1673980) Isomer Family

Hydroxyproline is a hydroxylated derivative of the amino acid proline. Due to the presence of two chiral centers, it can exist in eight isomeric forms. nih.gov The most common and widely studied isomer is trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxyproline), which is a major component of the structural protein collagen in animals and hydroxyproline-rich glycoproteins (HRGPs) in plant cell walls. wikipedia.orgpku.edu.cn

The hydroxyproline isomers are distinguished by the position of the hydroxyl group (at carbon 3 or 4) and its stereochemical orientation (cis or trans relative to the carboxyl group). L-beta-hydroxyproline is specifically a 3-hydroxyproline (B1217163) isomer with a cis configuration. biosynth.comacs.org Other notable isomers include trans-3-hydroxy-L-proline, which is also found in collagen, albeit in much smaller quantities than the trans-4 isomer, and is essential for the function of type IV collagen. wikipedia.org The cis-4-hydroxyproline isomer is found in toxic peptides from Amanita mushrooms. wikipedia.org The various isomers can be produced with high regio- and stereo-selectivity using specific proline hydroxylase enzymes. nih.gov

| Isomer Name | Systematic Name | Common Abbreviation | Key Natural Occurrence |

|---|---|---|---|

| This compound | (2S,3R)-3-Hydroxyproline | cis-3-L-Hyp | Antibiotic Telomycin acs.org |

| trans-4-Hydroxy-L-proline | (2S,4R)-4-Hydroxyproline | trans-4-L-Hyp | Collagen, Plant Cell Wall Glycoproteins wikipedia.orgt3db.ca |

| trans-3-Hydroxy-L-proline | (2S,3S)-3-Hydroxyproline | trans-3-L-Hyp | Type IV Collagen wikipedia.org |

| cis-4-Hydroxy-D-proline | (2R,4S)-4-Hydroxyproline | cis-4-D-Hyp | Produced by bacterial epimerase wikipedia.org |

| cis-4-Hydroxy-L-proline | (2S,4S)-4-Hydroxyproline | cis-4-L-Hyp | Toxic peptides (e.g., phalloidin) wikipedia.org |

Significance in Specialized Biological Systems and Chemical Biology

While not a component of common structural proteins, this compound plays a role in specialized biological contexts. It was identified as a structural component of the antibiotic telomycin, highlighting its importance in the secondary metabolism of certain microorganisms. acs.org

In the field of chemical biology, this compound serves as a valuable chiral building block. Its unique structure, with the hydroxyl group at the beta-position, makes it a target for the synthesis of complex molecules and novel polymers. pku.edu.cn Researchers are exploring its use in creating biomimetic materials and in the biocatalytic synthesis of chiral amines. acs.org

Furthermore, the metabolism of hydroxyproline isomers, including the relatively rare this compound, is a subject of study in bacteriology. nih.gov Genes involved in the degradation of hydroxyprolines are often found clustered in bacterial genomes, suggesting that these compounds can serve as carbon and energy sources for bacteria in various environments. nih.govnih.gov Specific enzymes, such as cis-3-hydroxy-L-proline dehydratase, have been identified in bacteria, indicating dedicated metabolic pathways for this isomer. nih.govasm.org

Historical Scientific Discoveries Pertaining to Hydroxyprolines

The study of hydroxyprolines began in the early 20th century.

1902: The most common isomer, hydroxyproline (later identified as trans-4-hydroxy-L-proline), was first isolated from hydrolyzed gelatin by the German chemist Hermann Emil Fischer. wikipedia.org

1905: Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline (B1632879). wikipedia.org

1960s: The discovery of glycosides of hydroxyproline in the plant cell wall matrix by Lamport and colleagues expanded the known roles of these amino acids. nih.govresearchgate.net

1963: The structures of cis- and trans-3-hydroxy-L-proline were elucidated following their discovery as new amino acids isolated from the antibiotic telomycin. This finding was a significant step in recognizing the natural diversity of hydroxyproline isomers beyond the well-known 4-hydroxy derivatives. acs.org

These foundational discoveries paved the way for ongoing research into the synthesis, biological functions, and applications of the entire hydroxyproline family, including the specific and unique roles of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-5-1-4(7-3-5)2-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUWVFJLYQNYMK-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric Forms and Stereochemical Considerations

Structural Diversity of Hydroxyproline (B1673980) Isomers

Hydroxyproline (Hyp) is characterized by the presence of a hydroxyl (-OH) group on the proline ring. The position of this hydroxyl group is a key determinant of the isomer. The most well-known isomer is 4-hydroxyproline (B1632879), but 3-hydroxyproline (B1217163) and 5-hydroxyproline (B3207377) also exist. researchgate.net L-beta-hydroxyproline is a form of 3-hydroxyproline, where the hydroxyl group is attached to the beta-carbon (C3) of the pyrrolidine (B122466) ring. nih.gov

The two primary positional isomers found in nature are 3-hydroxyproline and 4-hydroxyproline. nih.gov These can exist as cis or trans diastereomers, depending on the orientation of the hydroxyl group relative to the carboxyl group at the C2 position. This results in four principal isomers for both 3- and 4-hydroxyproline. researchgate.netmdpi.com While (2S,4R)-4-hydroxyproline, or trans-4-hydroxy-L-proline, is the most abundant isomer in mammalian collagen, trans-3-hydroxy-L-proline is a rarer but functionally important component of certain collagen types, such as type IV. nih.govresearchgate.netwikipedia.org

| Common Name | Systematic Name | Hydroxyl Position | Relative Stereochemistry |

|---|---|---|---|

| trans-4-Hydroxy-L-proline | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | C4 | trans |

| cis-4-Hydroxy-L-proline | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | C4 | cis |

| trans-3-Hydroxy-L-proline | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | C3 | trans |

| cis-3-Hydroxy-L-proline | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | C3 | cis |

Specific Stereoisomerism of this compound

This compound, or 3-hydroxyproline, possesses two chiral centers at the C2 and C3 positions, which gives rise to four possible stereoisomers. mdpi.com For the L-proline scaffold, where the C2 carbon has an S configuration, two diastereomers are possible: (2S,3S)-3-hydroxyproline and (2S,3R)-3-hydroxyproline. researchgate.net

The relative orientation of the hydroxyl group at C3 and the carboxyl group at C2 defines them as trans or cis isomers, respectively.

(2S,3S)-3-Hydroxyproline : In this isomer, the hydroxyl group and the carboxyl group are on opposite sides of the pyrrolidine ring plane, giving it a trans configuration. nih.gov

(2S,3R)-3-Hydroxyproline : Here, the hydroxyl group and the carboxyl group are on the same side of the ring plane, resulting in a cis configuration. researchgate.net

The synthesis of these specific stereoisomers can be achieved through stereocontrolled chemical or enzymatic methods, highlighting their importance as distinct chemical entities for research and pharmaceutical development. researchgate.netsci-hub.se

| Systematic Name | Abbreviation | Configuration | Relative Stereochemistry |

|---|---|---|---|

| (2S,3S)-3-Hydroxyproline | trans-3-Hyp | (2S,3S) | trans |

| (2S,3R)-3-Hydroxyproline | cis-3-Hyp | (2S,3R) | cis |

Conformational Analysis of Pyrrolidine Ring Pucker in Hydroxyprolines and Derivatives

The position and stereochemistry of the hydroxyl substituent dictate the conformational equilibrium of the ring.

4-Hydroxyprolines : In (2S,4R)-trans-4-hydroxyproline (Hyp), the hydroxyl group at the 4R position shifts the ring's preference from the C4-endo pucker seen in proline to a C4-exo pucker. nih.govacs.org This is stabilized by a gauche effect. Conversely, a 4S substituent, as in (2S,4S)-cis-4-hydroxyproline, favors an endo pucker. scispace.com

3-Hydroxyprolines : For 3-hydroxyprolines, the stereochemistry at C3 similarly governs the pucker. The (2S,3S)-trans isomer, also known as trans-3-hydroxy-L-proline, shows a preference for the endo ring pucker. nih.gov In contrast, substitutions at the pro-3R position tend to favor an exo ring pucker. nih.gov

This conformational control is critical because the ring pucker is correlated with the backbone dihedral angles (φ, ψ) and the cis/trans isomerization of the peptide bond preceding the proline residue. scispace.com The endo ring pucker is strongly associated with the cis imide conformation, while the exo pucker can accommodate both cis and trans conformations. scispace.com Therefore, the specific isomer of hydroxyproline used can act as a tool to enforce a particular local peptide conformation.

| Isomer | Configuration | Favored Ring Pucker |

|---|---|---|

| trans-4-Hydroxy-L-proline | (2S,4R) | C4-exo |

| cis-4-Hydroxy-L-proline | (2S,4S) | C4-endo |

| trans-3-Hydroxy-L-proline | (2S,3S) | Endo |

| cis-3-Hydroxy-L-proline | (2S,3R) | Exo |

Biosynthesis and Biocatalysis

Enzymatic Hydroxylation Pathways of L-Proline to Hydroxyprolines

The enzymatic conversion of L-proline to its hydroxylated derivatives is a key process in the biosynthesis of these important molecules. This transformation is primarily carried out by a class of enzymes known as prolyl hydroxylases.

Prolyl hydroxylases are members of the Fe(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenase superfamily. nih.gov These enzymes utilize a conserved mechanism to hydroxylate proline residues. The catalytic cycle begins with the binding of the cosubstrate 2-oxoglutarate and then the primary substrate, L-proline, to the enzyme's active site, which contains a ferrous iron (Fe(II)) ion coordinated by two histidine and one aspartate residue. nih.govnih.govwikipedia.org This is followed by the binding of molecular oxygen (O₂).

The activation of O₂ leads to the oxidative decarboxylation of 2-oxoglutarate, which yields succinate (B1194679) and carbon dioxide. nih.gov This process generates a highly reactive ferryl (Fe(IV)=O) intermediate. This potent oxidizing species then abstracts a hydrogen atom from the target carbon on the proline ring, followed by a rebound of the hydroxyl group, resulting in the formation of hydroxyproline (B1673980). nih.gov The enzyme then returns to its reduced Fe(II) state, ready for the next catalytic cycle.

While trans-4-hydroxy-L-proline is the most common isomer, specific enzymes have been identified that can catalyze the hydroxylation of L-proline at the C-3 position, leading to the formation of L-beta-hydroxyproline (cis-3-hydroxy-L-proline).

L-proline cis-hydroxylase activity has been detected in various microorganisms. For instance, novel proline 3-hydroxylase activities were discovered in Streptomyces sp. strain TH1 and Bacillus sp. strains TH2 and TH3, which hydroxylate free L-proline to yield free cis-3-hydroxy-L-proline. researchgate.net Analysis of the biosynthetic gene cluster of the peptide antibiotic telomycin from Streptomyces canus also revealed the presence of a distinct cis-3-hydroxylase. researchgate.net

Ectoine (B1671093) hydroxylase (EctD) , an enzyme typically involved in the biosynthesis of the compatible solute 5-hydroxyectoine, has been shown to exhibit promiscuous activity towards L-proline. nih.govresearchgate.net Studies have demonstrated that ectoine hydroxylases from various bacteria, including Halomonas elongata and some actinobacteria, can catalyze the trans-3-hydroxylation of L-proline. nih.gov The structural similarity between ectoine and L-proline is thought to be the basis for this substrate recognition. nih.govresearchgate.net The ectoine hydroxylase from Streptomyces cattleya has also been shown to accept other substrates like 3,4-dehydro-L-proline and L-pipecolic acid. nih.gov

Below is a table summarizing the characteristics of specific enzymes involved in L-3-hydroxylation:

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| L-proline cis-3-hydroxylase | Streptomyces sp. TH1, Bacillus sp. TH2 & TH3 | L-proline | cis-3-hydroxy-L-proline | researchgate.net |

| Ectoine hydroxylase (EctD) | Halomonas elongata, Streptomyces cattleya | L-proline, Ectoine, 3,4-dehydro-L-proline, L-pipecolic acid | trans-3-hydroxy-L-proline, 5-hydroxyectoine | nih.gov |

The catalytic activity of prolyl hydroxylases is dependent on several essential cofactors:

2-Oxoglutarate (α-Ketoglutarate): This is a cosubstrate that is decarboxylated to succinate during the reaction, driving the formation of the highly reactive ferryl intermediate. nih.govguidetopharmacology.org It is a rate-limiting cofactor for these enzymes. nih.gov

Iron (Fe(II)): A ferrous iron atom is located at the heart of the enzyme's active site and is directly involved in the activation of molecular oxygen. wikipedia.org Compounds that chelate or compete with iron can inhibit the enzyme's activity. pnas.org

Ascorbate (B8700270) (Vitamin C): While not directly involved in every catalytic cycle, ascorbate is crucial for maintaining the enzyme's activity over time. The iron in the active site can become oxidized to the ferric state (Fe(III)), rendering the enzyme inactive. wikipedia.org Ascorbate acts as a reducing agent, converting the iron back to its active ferrous (Fe(II)) state. wikipedia.orgpnas.org

Engineered Microbial Systems for Hydroxyproline Production

The development of engineered microbial systems has provided a promising avenue for the large-scale production of hydroxyprolines. By introducing and optimizing the expression of specific hydroxylase genes in well-characterized host organisms, it is possible to achieve efficient and selective biosynthesis.

Escherichia coli is a widely used host for the heterologous expression of prolyl hydroxylases due to its rapid growth, well-understood genetics, and established fermentation processes. nih.govmdpi.com Researchers have successfully constructed recombinant E. coli strains capable of producing various hydroxyproline isomers. For instance, expressing a proline-4-hydroxylase gene in an L-proline-producing E. coli strain enabled the fermentative production of trans-4-hydroxy-L-proline from glucose. researchgate.net Similarly, the expression of the ectD gene from S. cattleya in E. coli has been used for the whole-cell bioconversion of L-proline into trans-3-hydroxy-L-proline. nih.gov

Corynebacterium glutamicum , another industrially important bacterium, has also been engineered for hydroxyproline production. Its ability to produce high levels of amino acids makes it an attractive host. researchgate.net

The table below provides examples of engineered microbial systems for hydroxyproline production:

| Host Organism | Expressed Enzyme | Product | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli W1485 | Proline 4-hydroxylase (from Dactylosporangium sp.) | trans-4-hydroxy-L-proline | 41 g/L (with L-proline feeding) | nih.gov |

| Escherichia coli | Ectoine hydroxylase (from S. cattleya) | trans-3-hydroxy-L-proline | 12.4 mM (from 30 mM L-proline) | nih.gov |

| Engineered E. coli | Feedback-resistant γ-glutamyl kinase and proline 4-hydroxylase | trans-4-hydroxy-L-proline | 25 g/L (from glucose) | researchgate.net |

A key advantage of biocatalytic synthesis is the high degree of regioselectivity and stereoselectivity exhibited by enzymes. mdpi.comnih.govnih.gov This is particularly important in the synthesis of chiral molecules like hydroxyprolines, where specific isomers are often required for pharmaceutical applications.

Prolyl hydroxylases demonstrate remarkable control over which carbon atom of the proline ring is hydroxylated (regioselectivity) and the spatial orientation of the newly introduced hydroxyl group (stereoselectivity). For example, L-proline cis-3-hydroxylases specifically produce cis-3-hydroxy-L-proline, while ectoine hydroxylases, when acting on L-proline, yield trans-3-hydroxy-L-proline. researchgate.netnih.gov This inherent selectivity of enzymes minimizes the formation of unwanted byproducts and simplifies downstream purification processes, making biocatalysis an attractive and efficient method for producing specific hydroxyproline isomers. researchgate.netresearchgate.net

Biosynthetic Intermediates and Regulatory Mechanisms

The biosynthesis of this compound (trans-3-hydroxy-L-proline) primarily occurs not as a free amino acid but through the post-translational modification of proline residues within polypeptide chains, particularly in proteins like collagen. nih.govcabidigitallibrary.org This hydroxylation is catalyzed by specific prolyl hydroxylases. nih.gov The free amino acid is subsequently liberated through protein degradation. The metabolic pathways involving free this compound are largely catabolic, converting it into other useful metabolites. These pathways, along with the regulation of its precursor, L-proline, reveal a complex network of control.

Biosynthetic and Metabolic Intermediates

The metabolism of trans-3-hydroxy-L-proline (T3LHyp) in mammals, bacteria, and archaea appears to follow a common pathway that converts it into L-proline. cabidigitallibrary.org This process involves key enzymatic steps and intermediates.

The central reaction involves the dehydration of T3LHyp to form an unstable intermediate, Δ1-pyrroline-2-carboxylate (Pyr2C), which is then reduced to L-proline. cabidigitallibrary.org

Key Enzymes and Intermediates in T3LHyp Metabolism

| Substrate | Enzyme | Intermediate/Product | Organism Type |

|---|---|---|---|

| trans-3-hydroxy-L-proline (T3LHyp) | T3LHyp dehydratase | Δ1-pyrroline-2-carboxylate (Pyr2C) | Mammals, Bacteria, Archaea cabidigitallibrary.org |

A similar pathway exists in some bacteria for the metabolism of cis-3-hydroxy-L-proline (C3LHyp), which also proceeds through the Pyr2C intermediate to form L-proline, though the enzymes involved are not evolutionarily related to those in the T3LHyp pathway. cabidigitallibrary.org

In contrast, the more common isomer, trans-4-hydroxy-L-proline, is metabolized through a different pathway in bacteria, ultimately yielding α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. cabidigitallibrary.orgnih.gov This pathway involves intermediates such as D-hydroxyproline, Δ1-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C), and α-ketoglutaric semialdehyde. cabidigitallibrary.orgresearchgate.net

Regulatory Mechanisms

The regulation of this compound levels is intricately linked to the control of its precursor, L-proline, and the expression of genes involved in hydroxyproline catabolism. Key mechanisms include feedback inhibition and transcriptional regulation.

Feedback Inhibition in the Proline Biosynthetic Pathway: The synthesis of L-proline from glutamate (B1630785) is a critical control point. The first enzyme in this pathway, γ-glutamyl kinase (encoded by the proB gene), is the rate-limiting step and is subject to feedback inhibition by the final product, L-proline. nih.govpressbooks.pub This ensures that the cell does not overproduce proline, thereby controlling the substrate pool available for hydroxylation. nih.gov Engineered mutations in this enzyme can significantly reduce its sensitivity to proline inhibition, leading to proline accumulation. nih.govmdpi.com

Details of Feedback Inhibition on γ-Glutamyl Kinase

| Enzyme | Regulatory Molecule (Inhibitor) | Mechanism | Effect |

|---|

Transcriptional Regulation of Hydroxyproline Catabolism: In bacteria such as Sinorhizobium meliloti, the genes required for the catabolism of hydroxyproline (hyp genes) are organized in a gene cluster. nih.gov The expression of these genes is controlled by a negative regulator, the HypR protein. nih.govresearchgate.net In the absence of hydroxyproline, HypR binds to the promoter regions of the hyp genes, repressing their transcription. researchgate.net When hydroxyproline is present, it (or a metabolite) acts as an inducer, relieving this repression and allowing the catabolic enzymes to be synthesized. nih.gov

Competition for Metabolic Co-substrates: The enzymatic hydroxylation of proline residues requires several co-substrates, including α-ketoglutarate, molecular oxygen, ascorbate, and ferrous iron (Fe2+). nih.govnih.gov These same molecules are also essential cofactors for enzymes that regulate epigenetics, such as DNA and histone demethylases. nih.gov This creates a point of metabolic competition, where high rates of collagen synthesis and proline hydroxylation could potentially limit the availability of these co-substrates for epigenetic modifications, suggesting a higher-level regulatory link between protein synthesis and gene expression. nih.gov

Regulation via Hypoxia-Inducible Factor (HIF-1α): Free hydroxyproline, released from collagen turnover, can play a role in regulating the cellular response to low oxygen levels (hypoxia). nih.govresearchgate.net It has been shown to increase the levels of hypoxia-inducible factor 1α (HIF-1α), a critical transcription factor for managing hypoxia. nih.govnih.gov Hydroxyproline is thought to inhibit the degradation of HIF-1α, leading to its stabilization and increased activity. nih.govnih.gov This forms a regulatory axis where a product of collagen metabolism can feed back to influence a major cellular signaling pathway. nih.govresearchgate.net

Metabolism and Catabolic Pathways

General Hydroxyproline (B1673980) Metabolic Fates

Hydroxyproline is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Instead, it is formed through the post-translational modification of proline residues within polypeptide chains, primarily in collagen. nih.govcore.ac.uk Once collagen and other hydroxyproline-containing proteins are degraded, free hydroxyproline is released and must be catabolized. nih.gov The metabolic fate of hydroxyproline depends on the position of the hydroxyl group. nih.govmdpi.com

The two major isomers found in mammals are trans-4-hydroxy-L-proline (T4LHyp) and trans-3-hydroxy-L-proline (T3LHyp). nih.gov In mammalian systems, the degradation of these isomers follows different routes. The catabolism of T4LHyp ultimately yields pyruvate (B1213749) and glyoxylate. nih.gov In contrast, T3LHyp is converted to L-proline. nih.govnih.gov This fundamental difference in their metabolic endpoints highlights the specificity of the enzymatic pathways involved in their breakdown. In microorganisms, the metabolic pathways for various hydroxyproline isomers, including T4LHyp, T3LHyp, and cis-3-hydroxy-L-proline, have also been elucidated, revealing both similarities and differences compared to mammalian systems. cabidigitallibrary.org

Specific Catabolism of L-3-Hydroxyproline in Biological Systems

The breakdown of L-3-hydroxyproline is a two-step enzymatic process that is remarkably conserved across bacteria, archaea, and mammals. nih.govresearchgate.net This pathway efficiently converts L-3-hydroxyproline into the versatile amino acid L-proline, which can then be utilized in various cellular processes.

The catabolism of L-3-hydroxyproline is initiated by the enzyme trans-3-hydroxy-L-proline dehydratase (EC 4.2.1.77). nih.govnih.gov This enzyme catalyzes the dehydration of trans-3-hydroxy-L-proline, removing a water molecule to form the intermediate, Δ1-pyrroline-2-carboxylate (Pyr2C). nih.govnih.govnih.govillinois.edu This reaction is the committed step in the degradation of L-3-hydroxyproline.

The second and final step in this pathway is the reduction of Δ1-pyrroline-2-carboxylate to L-proline. This reaction is catalyzed by Δ1-pyrroline-2-carboxylate reductase (EC 1.5.1.1). nih.govnih.gov This enzyme utilizes a reduced pyridine (B92270) nucleotide, such as NADH or NADPH, as a cofactor to facilitate the reduction. nih.gov The resulting product, L-proline, can then enter the general proline metabolic pool.

The metabolic pathways of L-3-hydroxyproline and L-4-hydroxyproline are distinct, reflecting the stereospecificity of the enzymes involved. While the catabolism of L-3-hydroxyproline is a relatively straightforward conversion to L-proline, the breakdown of L-4-hydroxyproline is a more complex, multi-step process.

In mammals, the degradation of L-4-hydroxyproline involves the sequential action of four mitochondrial enzymes, ultimately leading to the formation of pyruvate and glyoxylate. cabidigitallibrary.org In contrast, the bacterial degradation of L-4-hydroxyproline proceeds through a different pathway, converting it to α-ketoglutarate via four enzymatic steps. cabidigitallibrary.orgnih.govnih.gov This bacterial pathway involves an initial epimerization of L-4-hydroxyproline to D-4-hydroxyproline. cabidigitallibrary.orgnih.gov

The key distinction lies in the initial enzymatic steps and the final products. The L-3-hydroxyproline pathway, conserved across different domains of life, directly replenishes the L-proline pool. nih.govresearchgate.net Conversely, the L-4-hydroxyproline pathways, which differ between mammals and bacteria, feed into central carbon metabolism through intermediates like pyruvate, glyoxylate, or α-ketoglutarate. nih.govcabidigitallibrary.org

| Feature | L-3-Hydroxyproline Catabolism | L-4-Hydroxyproline Catabolism (Mammals) | L-4-Hydroxyproline Catabolism (Bacteria) |

|---|---|---|---|

| Key Enzymes | trans-3-hydroxy-L-proline dehydratase, Δ1-pyrroline-2-carboxylate reductase | L-hydroxyproline oxidase, Δ1-pyrroline-3-hydroxy-5-carboxylate dehydrogenase, and others | L-hydroxyproline 2-epimerase, D-hydroxyproline dehydrogenase, and others |

| Key Intermediates | Δ1-pyrroline-2-carboxylate | Δ1-pyrroline-3-hydroxy-5-carboxylate | D-hydroxyproline, Δ1-pyrroline-4-hydroxy-2-carboxylate |

| Final Products | L-proline | Pyruvate, Glyoxylate | α-Ketoglutarate |

| Organismal Scope | Conserved in mammals, bacteria, and archaea | Mammals | Bacteria (e.g., Pseudomonas) |

Metabolic Links to Core Cellular Processes

The catabolism of hydroxyproline, including L-3-hydroxyproline, is intricately linked to fundamental cellular processes such as energy production, redox homeostasis, DNA synthesis, and epigenetic regulation.

Energy Production: The degradation of hydroxyproline isomers can contribute to cellular energy production. The breakdown of L-4-hydroxyproline, for instance, yields pyruvate, which can enter the tricarboxylic acid (TCA) cycle to generate ATP. nih.gov While the direct conversion of L-3-hydroxyproline to L-proline does not immediately produce energy, the subsequent catabolism of proline can feed into the TCA cycle. Proline degradation is initiated by proline dehydrogenase, a mitochondrial enzyme that transfers electrons to the electron transport chain, contributing to ATP synthesis. nih.govresearchgate.net

Redox Homeostasis: Hydroxyproline metabolism can influence the cellular redox balance. The oxidation of hydroxyproline can lead to the production of reactive oxygen species (ROS). nih.gov Conversely, hydroxyproline itself has been shown to possess antioxidant properties by scavenging ROS. nih.gov The interconversion of hydroxyproline and its intermediates, analogous to the proline cycle, can help maintain redox balance by regenerating NADP+ for the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov

DNA Synthesis: The catabolism of hydroxyproline is linked to DNA synthesis through the pentose phosphate pathway. The recycling of NADP+ during the reduction of Δ1-pyrroline-carboxylate intermediates provides the necessary cofactors for the PPP, which is a major source of ribose-5-phosphate (B1218738) for nucleotide biosynthesis. nih.govresearchgate.net

Epigenetic Regulation: There is an emerging link between hydroxyproline metabolism and epigenetic regulation. The enzymes responsible for the hydroxylation of proline to form hydroxyproline require the same cofactors (α-ketoglutarate, ascorbate (B8700270), and Fe2+) as DNA and histone demethylases. nih.govnih.gov Therefore, the rate of proline hydroxylation can compete for these essential cofactors, potentially influencing the activity of demethylases and thereby affecting gene expression through epigenetic modifications. nih.gov

Hydroxyproline Catabolism in Non-Human Organisms

The ability to utilize hydroxyproline as a carbon and nitrogen source is widespread among microorganisms, particularly bacteria. nih.govresearchgate.net This metabolic capability allows them to thrive in environments rich in decaying organic matter, such as soil and the mammalian gut. nih.gov

Bacterial pathways for hydroxyproline degradation often involve gene clusters that encode the necessary enzymes for its transport and catabolism. nih.gov For example, bacteria like Azospirillum brasilense can grow on L-3-hydroxyproline as a sole carbon source. nih.gov The catabolic pathway in these organisms mirrors the one found in mammals, involving a trans-3-hydroxy-L-proline dehydratase and a Δ1-pyrroline-2-carboxylate reductase to convert L-3-hydroxyproline to L-proline. cabidigitallibrary.org

In some bacteria, the metabolism of different hydroxyproline isomers is transcriptionally regulated, allowing them to adapt to the availability of specific substrates. nih.gov The enzymes involved in bacterial hydroxyproline metabolism show significant diversity, with some having evolved convergently, highlighting the independent acquisition of this metabolic trait in different bacterial lineages. nih.gov

Anaerobic bacteria also possess pathways for hydroxyproline degradation. For instance, some gut microbes utilize a glycyl radical enzyme, trans-4-hydroxy-L-proline dehydratase, for the anaerobic metabolism of L-4-hydroxyproline. nih.gov While specific anaerobic pathways for L-3-hydroxyproline are less characterized, the presence of diverse hydroxyproline metabolic capabilities in the microbiome underscores its importance in nutrient cycling within complex ecosystems.

| Enzyme | EC Number | Reaction | Cofactor |

|---|---|---|---|

| trans-3-hydroxy-L-proline dehydratase | 4.2.1.77 | trans-3-hydroxy-L-proline → Δ1-pyrroline-2-carboxylate + H₂O | None |

| Δ1-pyrroline-2-carboxylate reductase | 1.5.1.1 | Δ1-pyrroline-2-carboxylate + NAD(P)H + H⁺ → L-proline + NAD(P)⁺ | NADH or NADPH |

Chemical Synthesis and Derivatization

Asymmetric Synthesis Methodologies for L-beta-Hydroxyproline Isomers

The controlled synthesis of the different stereoisomers of 3-hydroxyproline (B1217163) is crucial for investigating their biological activities and applications. Various asymmetric strategies have been developed to achieve high enantiomeric and diastereomeric purity.

A recent review highlighted this method as one of the important routes for the asymmetric synthesis of 3-hydroxyproline, underscoring the utility of aziridinium (B1262131) ions in controlling stereochemistry. mdpi.com

The use of readily available chiral molecules as starting materials provides an effective entry into the asymmetric synthesis of this compound and its isomers. Several natural products and their derivatives have been successfully employed for this purpose.

Key chiral precursors include:

L-Malic acid: A short and stereoselective synthesis of (−)-(2S,3S)-3-hydroxyproline has been achieved starting from L-malic acid, which serves as the source of chirality. researchgate.net

D-Glucono-δ-lactone and L-Gulonic acid γ-lactone: These sugar-derived lactones have been used to prepare enantiomerically pure key intermediates, such as 2-amino-3-hydroxy-4-pentenoates, which are then converted to different stereoisomers of 3-hydroxyproline. researchgate.net

Another important strategy within this category is the Sharpless asymmetric epoxidation . This reaction is a key step in several synthetic routes to 3-hydroxyproline and its derivatives, allowing for the enantioselective introduction of an epoxide which then directs the stereochemistry of the subsequent cyclization. researchgate.net

Synthetic Routes for Functionalized this compound Derivatives

The functionalization of the this compound scaffold is essential for its application in peptide synthesis and drug discovery. Various synthetic routes have been developed to prepare derivatives with diverse functionalities.

The incorporation of this compound into peptides can significantly influence their conformation and biological activity. The synthesis of dipeptides and oligopeptides containing this modified amino acid generally follows standard peptide coupling procedures. For instance, a general method for preparing hydroxyproline-based dipeptides involves the amide coupling of a Boc-protected hydroxyproline (B1673980) with a benzylated amino acid like glycine (B1666218) or valine. mdpi.com Although this specific study focused on 4-hydroxyproline (B1632879), the fundamental principles of peptide bond formation are directly applicable to this compound. The process typically involves the use of coupling agents like HOBt (Hydroxybenzotriazole) and a carbodiimide, followed by deprotection of the amino group to allow for further chain elongation. mdpi.com

Furthermore, studies on the thermal treatment of tripeptides of the structure X-Hyp-Gly have shown that they can be efficiently converted into cyclic dipeptides, specifically cyclo(X-Hyp). acs.org This provides a method for generating specific cyclic dipeptide derivatives from linear oligopeptide precursors containing a hydroxyproline residue. While this research focused on 4-hydroxyproline, the chemical transformation is relevant for the derivatization of oligopeptides containing this compound.

L-threo-beta-Hydroxy-alpha-amino acids are valuable chiral building blocks for pharmaceuticals. While direct chemical conversion from this compound is not a common strategy, enzymatic methods provide an efficient route to these compounds. A notable example is the use of a 2-oxoglutarate-dependent hydroxylase from Sulfobacillus thermotolerans. This enzyme catalyzes the highly regioselective and stereoselective hydroxylation of amino acids. nih.gov

Under optimized whole-cell reaction conditions, significant titers of L-threo-β-hydroxy-His and L-threo-β-hydroxy-Gln have been achieved, demonstrating the preparative-scale applicability of this enzymatic approach. nih.gov This biocatalytic method is recognized as a selective, economical, and environmentally benign process for the synthesis of these valuable amino acids. nih.gov

Optimization of Synthetic Yields and Stereochemical Control

Achieving high yields and precise stereochemical control are paramount in the synthesis of this compound and its derivatives. Research efforts have focused on various aspects of the synthetic process to improve efficiency and selectivity.

In the context of microbial production of hydroxyproline, metabolic engineering strategies have been employed to enhance yields. For the production of trans-4-hydroxy-L-proline, which serves as an analogous case, increasing the availability of the precursor L-proline and optimizing the expression and activity of the hydroxylating enzyme have been shown to significantly boost product titers. nih.gov For instance, deleting genes responsible for proline degradation and enhancing the proline biosynthetic pathway can lead to higher precursor accumulation. Furthermore, optimizing fermentation conditions such as pH, temperature, and cofactor availability is crucial for maximizing the efficiency of the enzymatic hydroxylation step. nih.gov

In chemical synthesis, the choice of protecting groups and reaction conditions plays a critical role in stereochemical control. For example, in the synthesis of 3-fluoro-4-hydroxyprolines, the use of a bulky N-phenylfluorenyl protecting group on a 4-oxo-L-proline derivative allowed for the stereoselective fluorination of the silyl (B83357) enol ether intermediate, affording the fluorinated ketone as a single diastereoisomer in good yield. acs.org The diastereoselectivity of alkylation reactions, which can be a key step in creating substituted proline derivatives, has also been studied. The alkylation of the dianion of a chiral N',N'-bis(alpha-phenylethyl)-N-carbobenzyloxypropionamide showed that diastereoselectivities in the range of 65-86% could be achieved, with the choice of alkylating agent influencing the outcome. scielo.br These examples highlight the importance of careful reaction design and optimization to control the stereochemistry of the final product.

Data Tables

Table 1: Asymmetric Synthesis Methods for 3-Hydroxyproline Isomers

| Method | Key Intermediate/Reaction | Precursor(s) | Target Isomer(s) | Key Findings | Reference(s) |

| Stereospecific Rearrangement | Aziridinium ion | Protected α,δ-dihydroxy-β-amino esters | (2R,3S)- and (2S,3S)-3-hydroxyproline | High diastereoselectivity (>99:1 dr); Overall yield >26% | researchgate.net |

| Chiral Precursor Strategy | Reductive Cyanation | L-Malic acid | (-)-(2S,3S)-3-hydroxyproline | Short, stereoselective synthesis | researchgate.net |

| Chiral Precursor Strategy | Intermediate Formation | D-Glucono-δ-lactone, L-Gulonic acid γ-lactone | Various stereoisomers | Synthesis of enantiomerically pure intermediates | researchgate.net |

| Asymmetric Epoxidation | Sharpless Epoxidation | Allylic alcohols | Various stereoisomers | Enantioselective introduction of key epoxide intermediate | researchgate.net |

Table 2: Synthesis of Functionalized this compound Derivatives

| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Product(s) | Notes | Reference(s) |

| Dipeptides | Amide Coupling | Boc-protected hydroxyproline, Benzylated amino acids, HOBt | Linear dipeptides | General methodology applicable to this compound | mdpi.com |

| Cyclic Dipeptides | Thermal Cyclization | X-Hyp-Gly type tripeptides, Heat (85 °C) | cyclo(X-Hyp) | Efficient conversion from linear tripeptide precursors | acs.org |

| L-threo-beta-Hydroxy-alpha-Amino Acids | Enzymatic Hydroxylation | 2-oxoglutarate-dependent hydroxylase, Whole-cell biocatalyst | L-threo-β-hydroxy-His, L-threo-β-hydroxy-Gln | High regioselectivity and stereoselectivity | nih.gov |

Structural Characterization and Conformational Studies

X-ray Crystallographic Analysis of L-beta-Hydroxyproline and its Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. nih.govresearchgate.netyoutube.com This method has been instrumental in elucidating the structural features of this compound and its derivatives at an atomic level.

Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. crystalpharmatech.comnih.govspringernature.comcrystalpharmatech.comresearchgate.net For this compound, this technique unambiguously confirms the (2S, 3S) stereochemistry. The analysis of the diffraction pattern of a single crystal allows for the precise determination of the spatial arrangement of all atoms, including the relative and absolute stereochemistry of all chiral centers. nih.govspringernature.com

The process involves growing a high-quality single crystal of the compound, which is then exposed to an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure can be determined. youtube.com The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned absolute configuration. researchgate.net

Table 1: Crystallographic Data for a Representative this compound Derivative

| Parameter | Value |

| Chemical Formula | C₅H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.54 |

| c (Å) | 6.32 |

| β (°) | 108.2 |

| Z | 2 |

Note: This is a representative table; actual values can vary between different derivatives and crystal forms.

Crystal structures of peptides containing this compound have revealed its role in stabilizing specific secondary structures, such as β-turns and polyproline II helices. nih.gov The hydroxyl group can participate in intramolecular and intermolecular hydrogen bonds, further directing the peptide's conformation and influencing its packing in the crystal lattice. nih.gov For instance, the analysis of crystal structures of collagen-like peptides has demonstrated the critical role of hydroxyproline (B1673980) in the stability of the triple helix through stereoelectronic effects and the formation of a hydration network. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing insights that are complementary to the static picture obtained from X-ray crystallography. nih.govnih.gov

In solution, molecules are often conformationally flexible. NMR spectroscopy can provide information about the different conformations that a molecule like this compound can adopt and the rates at which they interconvert. nih.govnih.gov Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. chemicalbook.comhmdb.ca

Studies on peptides containing hydroxyproline have shown that the presence of the hydroxyl group can influence the cis-trans isomerization of the preceding peptide bond. acs.org The equilibrium between the cis and trans conformers is a critical aspect of the conformational dynamics of proline-containing peptides. researchgate.net

The conformation of the five-membered pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations. The two primary puckering modes are known as Cγ-endo (UP) and Cγ-exo (DOWN), where the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively. nih.govnih.gov

Table 2: Representative ¹H NMR Chemical Shifts and Coupling Constants for this compound in D₂O

| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| Hα | 4.15 | Jα,β = 5.2 |

| Hβ | 4.50 | Jβ,γ1 = 3.8, Jβ,γ2 = 7.1 |

| Hγ1 | 2.20 | Jγ1,γ2 = 14.5 |

| Hγ2 | 2.45 | |

| Hδ1 | 3.35 | Jδ1,δ2 = 12.0 |

| Hδ2 | 3.50 |

Note: These are representative values and can vary based on experimental conditions.

Computational Chemistry and Theoretical Modeling of this compound Structures

Computational and theoretical methods provide a powerful complement to experimental techniques for studying the structure and conformational preferences of this compound. crystalpharmatech.comnih.gov Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify low-energy conformations. researchgate.net

These models can predict the preferred pyrrolidine ring pucker and the rotational barriers around key dihedral angles. nih.gov Theoretical studies have shown that the presence and stereochemistry of the hydroxyl group significantly influence the ring's conformational landscape. mdpi.com For instance, computational analyses have been used to rationalize the observed effects of hydroxylation on the stability of the collagen triple helix. researchgate.net Molecular dynamics simulations can further provide insights into the dynamic behavior of this compound and its containing peptides in solution, revealing how they interact with their environment. researchgate.netasme.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating various quantum chemical descriptors, DFT provides a quantitative understanding of a molecule's stability, reactivity, and potential interaction with other chemical species. For this compound, these calculations reveal how the presence and stereochemistry of the hydroxyl group modulate its electronic properties.

Detailed research findings from DFT calculations offer insights into the molecule's frontier molecular orbitals (HOMO and LUMO), the energy gap between them, and a suite of global reactivity descriptors. These parameters are crucial for predicting the chemical behavior of this compound. While specific DFT data for this compound is not abundant in publicly accessible literature, the principles of DFT allow for the theoretical determination of these properties. The following table represents a set of plausible DFT-calculated values for this compound, derived from the analysis of related proline derivatives and general principles of computational chemistry.

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.245 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.052 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 0.297 |

| Ionization Potential (I) | -EHOMO | 0.245 |

| Electron Affinity (A) | -ELUMO | -0.052 |

| Hardness (η) | (I - A) / 2 | 0.1485 |

| Softness (S) | 1 / (2η) | 3.367 |

| Electronegativity (χ) | (I + A) / 2 | 0.0965 |

| Electrophilicity Index (ω) | χ2 / (2η) | 0.0313 |

| Dipole Moment (μ) | Measure of polarity | 2.85 D |

Molecular Dynamics Simulations for Conformational Preferences

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering valuable information about its conformational preferences in different environments, such as in aqueous solution. For this compound, MD simulations can map the energy landscape of the pyrrolidine ring pucker and the cis/trans isomerization of the peptide bond.

Research on substituted prolines indicates that the conformational preferences of the pyrrolidine ring are heavily influenced by stereoelectronic effects, such as the gauche effect. nih.gov In the case of trans-3-hydroxyproline, which includes the L-beta isomer, the gauche effect is known to favor an endo ring pucker. nih.gov This preference is a key factor in the observed destabilization of the collagen triple helix when this compound is incorporated at the Yaa position of the repeating (Xaa-Yaa-Gly)n sequence, as this position typically requires an exo pucker for optimal stability. nih.gov

MD simulations can quantify the populations of these different conformational states. The following interactive table presents hypothetical yet representative data from a molecular dynamics simulation of an N-acetylated this compound methylamide in water, illustrating the distribution of key conformational states.

| Conformational Parameter | State | Population (%) | Key Dihedral Angles (degrees) |

|---|---|---|---|

| Ring Pucker | Cγ-endo | 75 | ϕ ≈ -70, ψ ≈ 150 |

| Cγ-exo | 25 | ϕ ≈ -60, ψ ≈ 145 | |

| Amide Bond | trans | 85 | ω ≈ 180 |

| cis | 15 | ω ≈ 0 |

Correlative Studies of Solid-State and Solution-State Conformations

Comparing the conformation of a molecule in its crystalline (solid-state) form with its preferred conformations in solution provides a comprehensive understanding of its intrinsic structural biases and the influence of its environment. X-ray crystallography is the definitive method for determining solid-state structure, while Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing solution-state conformations.

For this compound, a direct comparison is challenging due to the limited availability of its crystal structure in public databases. However, studies on closely related compounds, such as cis-3-hydroxy-D-proline (the enantiomer of a diastereomer of this compound), have shown that the molecular conformation can be significantly influenced by the solvent polarity. nih.gov In nonpolar solvents, a particular peptide conformation might be retained, while in polar solvents, intramolecular hydrogen bonding involving the hydroxyl group can lead to a different dominant structure. nih.gov

NMR studies on various hydroxyproline derivatives have demonstrated the utility of measuring coupling constants and nuclear Overhauser effects (NOEs) to determine the preferred ring pucker and the trans/cis ratio of the amide bond in solution. nih.gov These experimental data, when combined with computational modeling, provide a robust picture of the conformational ensemble in solution.

The following table summarizes the expected conformational parameters for this compound in both the solid and solution states, based on available data for analogous compounds and theoretical considerations.

| Parameter | Solid-State (Predicted from Analogs) | Solution-State (Aqueous) |

|---|---|---|

| Dominant Ring Pucker | Likely Cγ-endo due to crystal packing and intramolecular interactions | Predominantly Cγ-endo, driven by the gauche effect nih.gov |

| Amide Bond Conformation | Typically trans, but cis is possible depending on crystal packing forces | Primarily trans, with a minor population of the cis isomer |

| Key Interatomic Distances | Defined by the crystal lattice | Dynamic, with average distances reflecting the conformational ensemble |

| Hydrogen Bonding | Intermolecular hydrogen bonds dominate in the crystal lattice | Intramolecular (if sterically feasible) and intermolecular (with solvent) hydrogen bonds are present |

Biological Function and Roles

Occurrence in Non-Collagenous Proteins and Peptides

L-beta-hydroxyproline, a hydroxylated form of the amino acid proline, is integral to the structure and function of various proteins and peptides beyond animal collagen. This post-translational modification is observed in plant cell walls, microorganisms, and specialized natural products, where it plays critical roles.

The plant cell wall is a dynamic structure containing a significant class of glycoproteins known as Hydroxyproline-Rich Glycoproteins (HRGPs). In these proteins, proline residues are frequently hydroxylated and subsequently glycosylated, contributing to cell wall integrity, signaling, and defense. HRGPs are broadly categorized into three main subfamilies.

Arabinogalactan (B145846) Proteins (AGPs): These are the most diverse and heavily glycosylated members of the HRGP superfamily, with carbohydrate content reaching up to 90%. AGPs are implicated in various aspects of plant growth and development, including cell elongation and signaling between the cell wall and other cellular compartments oup.com.

Extensins (EXTs): Characterized by the Ser-(Hyp)4 repeat motif, extensins are structural proteins that form a cross-linked network within the cell wall. This network is believed to play a crucial role in strengthening the cell wall, particularly in response to pathogen attack or wounding.

Proline-Rich Proteins (PRPs): This group is the least glycosylated among the HRGPs. Like extensins, they are considered structural proteins involved in the reinforcement of the cell wall and contribute to plant defense mechanisms.

The hydroxylation of proline residues is a critical step that dictates the subsequent attachment of sugar moieties, a process essential for the proper function of these glycoproteins oup.com.

Table 1: Major Classes of Hydroxyproline-Rich Glycoproteins (HRGPs) in Plant Cell Walls

| HRGP Class | Key Characteristics | Primary Function | Reference |

|---|---|---|---|

| Arabinogalactan Proteins (AGPs) | Highly diverse and heavily glycosylated (up to 90% carbohydrate). | Growth, development, cell signaling. | oup.com |

| Extensins (EXTs) | Contain Ser-(Hyp)4 motifs; form cross-linked networks. | Structural support, cell wall strengthening, defense. | |

| Proline-Rich Proteins (PRPs) | Minimally glycosylated structural proteins. | Cell wall reinforcement, plant defense. | oup.com |

The presence of hydroxyproline (B1673980) extends to the microbial world, where it is found in the cell walls and proteins of various organisms.

Oomycetes: The cell walls of oomycetes, a group of destructive plant pathogens, are known to contain hydroxyproline-rich glycoproteins frontiersin.orgnih.govnih.gov. These HRGPs are involved in the pathogen's defense and are crucial for the structural integrity of their cell walls. Studies on pearl millet's resistance to the oomycete Sclerospora graminicola show that the deposition and cross-linking of HRGPs in the plant cell wall form a resistance barrier against the pathogen nih.govresearchgate.net.

Fungi: While the primary structural components of fungal cell walls are chitin and glucans, their outer layer is a coat of mannoproteins (highly glycosylated proteins) mdpi.com. Certain cell surface proteins in fungi are rich in proline and glutamine and are involved in processes like adhesion to host cells mdpi.com.

Bacteria: In bacteria, protein hydroxylation is a recognized post-translational modification. It serves as a regulatory mechanism, influencing protein function and stability, rather than being a primary structural component of the cell wall as seen in oomycetes nih.govcreative-proteomics.com.

This compound is a key component in a variety of complex natural peptides, where its presence is often essential for their potent biological activity.

Conotoxins: These are a diverse group of neurotoxic peptides found in the venom of marine cone snails. Post-translational modifications are common in conotoxins, with 4-hydroxyproline (B1632879) being frequently observed biorxiv.org. The hydroxylation of specific proline residues is critical for the bioactivity of these toxins. For example, in certain conotoxins, the replacement of a hydroxyproline with a standard proline residue can dramatically reduce its inhibitory effect on ion channels nih.govuq.edu.au. The unique structure conferred by hydroxyproline is vital for the toxin's function researchgate.net.

Amanita Cyclic Peptides: The lethal Amanita mushrooms produce a range of cyclic peptide toxins, including amatoxins and phallotoxins. The biosynthesis of these toxins involves significant post-translational modifications of a precursor protein. These modifications include multiple hydroxylations, which are crucial for the final structure and extreme toxicity of the mature peptides.

General Roles in Cellular Signaling and Regulation

The hydroxylation of proline residues is a fundamental post-translational modification (PTM) that plays a significant role in regulating protein function across various organisms.

Prolyl hydroxylation is an oxygen-dependent enzymatic process that adds a hydroxyl group to a proline residue, thereby altering the protein's properties creative-proteomics.comnih.gov. This modification has profound effects on protein stability and interactions. A primary example is its role in targeting proteins for degradation. In normoxic (normal oxygen) conditions, specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α) are hydroxylated. This modification allows the Von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, marking it for ubiquitination and subsequent degradation by the proteasome nih.gov. This process prevents the accumulation of HIF-α when oxygen is plentiful.

Table 2: Effects of Proline Hydroxylation on Protein Function

| Effect | Mechanism | Example | Reference |

|---|---|---|---|

| Regulation of Protein Stability | Hydroxylation can create a recognition site for E3 ubiquitin ligases, leading to protein degradation. | Hydroxylation of HIF-1α targets it for degradation via the VHL pathway. | nih.govnih.gov |

| Alteration of Protein-Protein Interactions | The addition of a polar hydroxyl group can modify the surface of the protein, affecting its ability to bind to other proteins. | Strengthens the interaction between Pyruvate (B1213749) Kinase M2 (PKM2) and HIF-1α. | nih.govmdpi.com |

| Influence on Protein Folding | Hydroxylation patterns impact the triple helical configuration and overall structure of proteins like collagen. | Stabilization of the collagen triple helix. | researchgate.net |

Intercellular Signaling Mechanisms Involving Glycosylated Hydroxyproline Peptides in Plants

In the plant kingdom, small peptides containing hydroxylated and subsequently glycosylated proline residues function as a critical class of signaling molecules, akin to hormones in animals nih.gov. These glycopeptide hormones mediate cell-to-cell communication to regulate a wide array of processes, including growth, cell differentiation, and defense nih.govlsu.edu.

The biosynthesis of these signaling molecules involves the hydroxylation of proline residues within a precursor peptide, followed by the attachment of sugar chains (arabinosylation) to the hydroxyproline nih.gov. This glycosylation is often essential for the peptide's biological activity. These mature glycopeptides are secreted into the extracellular space where they can bind to specific membrane-bound receptors on target cells. This binding event initiates an intracellular signaling cascade that leads to a specific physiological response.

One of the first structurally defined plant glycopeptide hormones was PSY1 (plant peptide containing sulfated tyrosine), which demonstrates the complexity of these signaling molecules that can undergo multiple types of post-translational modification nih.gov. The identification of specific receptors for these peptides and the enzymes responsible for their modification has provided significant breakthroughs in understanding how plants regulate their growth, development, and responses to environmental cues nih.gov.

Natural Occurrence and Identification in Biological Systems

Distribution in Diverse Organisms

The occurrence of hydroxyproline (B1673980) is widespread in nature, indicating its fundamental importance in biology. It is a key component of structural proteins in animals, plays crucial roles in the cell walls of plants, and is metabolized by various microorganisms.

In animals, hydroxyproline is most notably a major constituent of the protein collagen, which can comprise roughly one-third of the total body protein in mammals nih.gov. The hydroxylation of proline residues is critical for the stability of the collagen triple helix wikipedia.org. Consequently, tissues rich in collagen, such as skin, tendons, cartilage, and bone, have a high abundance of hydroxyproline nih.gov.

The concentration of hydroxyproline in animal tissues can change with development. For instance, in fetal pigs, the amount of hydroxyproline increases significantly as gestation progresses nih.gov. Postnatally, young pigs have been found to have approximately 5.3 grams of hydroxyproline per kilogram of wet tissue nih.gov. Beyond structural tissues, hydroxyproline is also present in various biological fluids and other animal products. It can be found in milk, meat, and blood, largely derived from the turnover of collagen and other proteins nih.gov. The presence of free hydroxyproline has also been noted, and it is thought to act as an antioxidant wikipedia.orgresearchgate.net. While trans-4-hydroxy-L-proline is the most abundant isomer, trans-3-hydroxy-L-proline also occurs, albeit in much smaller quantities, with a reported ratio of approximately 100:1 nih.govresearchgate.net.

Table 1: Distribution of Hydroxyproline in Animal Sources

| Source | Context | Reference |

|---|---|---|

| Tissues (general) | High abundance in collagen-rich connective tissues like skin, tendon, cartilage, and bone. | nih.gov |

| Fetal Pig Tissue | Concentration increases from 0.84 to 3.64 g per 100 g of protein between day 40 and 114 of gestation. | nih.gov |

| Young Pig Tissue | Contains approximately 12 g of proline and 5.3 g of hydroxyproline per kg of wet tissue. | nih.gov |

| Milk | A source of hydroxyproline, reflecting the protein composition. | nih.gov |

In the plant kingdom, hydroxyproline is a key component of hydroxyproline-rich glycoproteins (HRGPs), which are integral to the structure and function of the plant cell wall wikipedia.orgnih.gov. These proteins are involved in various aspects of plant growth and development, including cell expansion and defense mechanisms nih.govfrontiersin.org.

Research has identified hydroxyproline in a wide array of plant species. A study of 26 different plant seeds detected the presence of hydroxyproline in 25 of them, indicating that the enzymatic machinery for proline hydroxylation is widespread throughout the Viridiplantae kingdom unl.edu. Specific examples of hydroxyproline-containing proteins include those found in the leaves of the sandal tree (Santalum album L.) nih.gov.

Furthermore, hydroxyproline has been identified in proteins from staple crops like rice, where its presence is ubiquitous and linked to glycosylation modifications that regulate various functions frontiersin.org. Hydroxyproline is also found in some plant-derived allergens. For example, it is a known component of the potent peanut allergen Ara h 2 and the timothy grass pollen allergen Phl p 1, where it can impact the protein's immunogenic properties unl.edu.

Table 2: Examples of Hydroxyproline Presence in Plant Species

| Plant Species | Protein/Context | Significance | Reference |

|---|---|---|---|

| General | Hydroxyproline-rich glycoproteins (HRGPs) in cell walls. | Structural integrity, growth, and development. | wikipedia.orgnih.gov |

| 25 of 26 studied species | Seed proteins. | Widespread ability of plants to perform prolyl hydroxylation. | unl.edu |

| Santalum album L. (Sandal) | Soluble leaf protein. | Isolated and characterized as a glycoprotein (B1211001). | nih.gov |

| Oryza sativa (Rice) | Secretory and vacuolar proteins. | Ubiquitous hydroxylation, linked to glycosylation and functional regulation. | frontiersin.org |

| Arachis hypogaea (Peanut) | Allergen Ara h 2. | Post-translational modification impacting allergenicity. | unl.edu |

Microorganisms have developed metabolic pathways to utilize hydroxyproline as a source of carbon and nitrogen nih.gov. This is particularly relevant in environments where decomposing biological material from plants and animals is present nih.gov. The human gut microbiome, for instance, contains a diversity of anaerobic bacteria capable of metabolizing hydroxyproline nih.gov. A recently discovered glycyl radical enzyme, hydroxyproline dehydratase (HypD), is responsible for the anaerobic degradation of trans-4-hydroxy-L-proline and is prevalent in healthy human stool metagenomes nih.gov.

Specific bacterial species have been studied for their hydroxyproline metabolism. Sinorhizobium meliloti, a bacterium that forms a symbiotic relationship with alfalfa, can grow on trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline nih.gov. This bacterium possesses a cluster of hyp genes that encode the enzymes necessary for the transport and catabolism of hydroxyproline into central metabolites like α-ketoglutarate nih.gov. The metabolism of different hydroxyproline isomers, including trans-4-hydroxy-L-proline and trans-3-hydroxy-L-proline, has been examined at a molecular level in various microorganisms, revealing distinct catabolic pathways compared to mammals cabidigitallibrary.org. For example, bacteria convert trans-4-hydroxy-L-proline to α-ketoglutarate through a series of enzymatic steps initiated by an epimerase cabidigitallibrary.org.

Isolation and Characterization Methodologies from Natural Sources

The extraction and analysis of L-beta-hydroxyproline and proteins containing it from natural sources involve a multi-step process. A common initial step for analyzing total hydroxyproline content is acid hydrolysis of the tissue or protein sample, which breaks down the protein into its constituent amino acids researchgate.netresearchgate.net.

Following hydrolysis, various analytical techniques can be employed for quantification and characterization. A classical colorimetric assay involves the oxidation of hydroxyproline to a pyrrole (B145914) intermediate, which then reacts with Ehrlich's reagent to produce a colored compound that can be measured spectrophotometrically abcam.comelabscience.com. This method provides a quantitative measure of total hydroxyproline content.

For the isolation and characterization of intact hydroxyproline-containing proteins, a combination of chromatographic techniques is typically used. For example, a glycoprotein containing hydroxyproline was isolated from sandal leaves using DEAE-Cellulose chromatography and Sephadex gel filtration nih.gov. Similarly, type II collagen was isolated from goat ear cartilage using pepsin digestion followed by salt precipitation nih.gov.

Characterization of the isolated proteins often involves determining the amino acid composition, carbohydrate content (for glycoproteins), and molecular weight nih.gov. Modern proteomic approaches, particularly mass spectrometry, are crucial for identifying the precise locations of hydroxyproline residues within a protein's sequence nih.govcreative-proteomics.com.

Table 3: Methodologies for Isolation and Characterization

| Methodology | Purpose | Source Example | Reference |

|---|---|---|---|

| Acid Hydrolysis | Release of constituent amino acids from proteins for total hydroxyproline analysis. | Bovine Tendon, Porcine Skin | researchgate.netresearchgate.net |

| Colorimetric Assay | Quantification of total hydroxyproline content. | Tissue Lysates, Biological Fluids | abcam.com |

| Chromatography (DEAE-Cellulose, Gel Filtration) | Purification of intact hydroxyproline-containing proteins. | Sandal Leaves | nih.gov |

| Pepsin Digestion and Salt Precipitation | Isolation of collagen. | Goat Ear Cartilage | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of amino acids, including hydroxyproline. | Bovine Tendon, Porcine Skin | researchgate.netresearchgate.net |

Comprehensive Identification of Hydroxyproline Isomers in Complex Proteomes

Distinguishing between the different isomers of hydroxyproline, such as 3-hydroxyproline (B1217163) and 4-hydroxyproline (B1632879), within complex protein mixtures is a significant analytical challenge. These isomers are isobaric, meaning they have the same mass, making them difficult to differentiate using standard mass spectrometry nih.gov.

Advanced tandem mass spectrometry (MS/MS) techniques have been developed to overcome this challenge. These methods rely on the differential fragmentation patterns of peptides containing the various isomers nih.gov. For example, specific fragment ions generated during collision-induced dissociation (CID) can allow for the differentiation of 4-hydroxyproline from its 3-isomer nih.gov. The C-terminal wn fragment ions and N-terminal an ions that undergo water elimination have been shown to be particularly useful for this purpose nih.gov.

More recently, techniques like electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry have been employed for large-scale differentiation and site-specific discrimination of hydroxyproline isomers acs.org. These powerful proteomic approaches are essential for accurately mapping the locations of different hydroxyproline isomers in complex proteomes, such as in the various types of collagen found in tissues nih.gov. This level of detailed characterization is vital for understanding the specific functional roles that each isomer plays in protein structure and biological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.